molecular formula C18H19N7O B2694859 1-Phenyl-3-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)urea CAS No. 1021213-56-8

1-Phenyl-3-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)urea

Cat. No.: B2694859
CAS No.: 1021213-56-8
M. Wt: 349.398
InChI Key: DFKFIXNRAKIXDZ-UHFFFAOYSA-N
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Description

1-Phenyl-3-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)urea is a complex organic compound that features a unique structure combining phenyl, pyridazinyl, and pyridinyl groups. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, pharmacology, and materials science. The presence of multiple nitrogen atoms in its structure suggests potential biological activity and the ability to form hydrogen bonds, which can be crucial for its interaction with biological targets.

Preparation Methods

The synthesis of 1-Phenyl-3-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridazinyl Intermediate: This step involves the reaction of a suitable precursor with hydrazine to form the pyridazinyl ring.

    Coupling with Pyridinyl Amine: The pyridazinyl intermediate is then reacted with a pyridinyl amine under specific conditions to form the desired pyridazinyl-pyridinyl compound.

    Urea Formation: Finally, the compound is treated with phenyl isocyanate to introduce the urea moiety, resulting in the formation of this compound.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

1-Phenyl-3-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)urea can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the phenyl or pyridazinyl rings, using reagents such as halogens or alkylating agents.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of nitro or hydroxyl derivatives, while reduction may yield amine or alcohol derivatives.

Scientific Research Applications

1-Phenyl-3-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)urea has a wide range of scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its ability to interact with biological targets. It may exhibit activities such as anti-inflammatory, anticancer, or antimicrobial effects.

    Biology: In biological research, the compound can be used to study cellular processes and molecular interactions, particularly those involving nitrogen-containing heterocycles.

    Materials Science: The unique structure of the compound makes it a candidate for the development of new materials with specific properties, such as conductivity or catalytic activity.

    Pharmacology: Researchers investigate the pharmacokinetics and pharmacodynamics of the compound to understand its behavior in biological systems and its potential as a drug candidate.

Mechanism of Action

The mechanism of action of 1-Phenyl-3-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s multiple nitrogen atoms allow it to form hydrogen bonds and other interactions with these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

1-Phenyl-3-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)urea can be compared with other similar compounds, such as:

    Pyridazine Derivatives: These compounds share the pyridazinyl ring and may exhibit similar biological activities, but differ in their specific substituents and overall structure.

    Pyridine Derivatives: Compounds containing the pyridinyl ring may also have comparable properties, but their activity and applications can vary based on the presence of other functional groups.

    Phenylurea Derivatives: These compounds contain the phenylurea moiety and may be used in similar applications, but their overall structure and reactivity can differ.

The uniqueness of this compound lies in its combination of these different structural elements, which can result in distinct properties and applications.

Properties

IUPAC Name

1-phenyl-3-[2-[[6-(pyridin-4-ylamino)pyridazin-3-yl]amino]ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N7O/c26-18(23-14-4-2-1-3-5-14)21-13-12-20-16-6-7-17(25-24-16)22-15-8-10-19-11-9-15/h1-11H,12-13H2,(H,20,24)(H,19,22,25)(H2,21,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFKFIXNRAKIXDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NCCNC2=NN=C(C=C2)NC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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